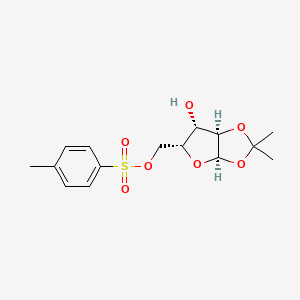
1,2-Isopropylidene-5-O-tosyl-D-xylofuranose
Descripción general
Descripción
1,2-Isopropylidene-5-O-tosyl-D-xylofuranose: is a stereochemically-defined carbohydrate molecule that belongs to the class of xylosides. It is a crystalline compound with a white to off-white color. This compound is commonly used as a substrate for glycosylation reactions .
Mecanismo De Acción
Target of Action
The primary target of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is the AMP-activated protein kinase alpha (AMPKα) . This enzyme plays a crucial role in cellular energy homeostasis and is a potential therapeutic target for type 2 diabetes .
Mode of Action
This compound interacts with its target, AMPKα, by stimulating its activity . This interaction results in an increase in the rate of glucose uptake in muscle cells
Biochemical Pathways
The activation of AMPKα by this compound affects the glucose metabolism pathway . Specifically, it enhances the transport of glucose into muscle cells, thereby increasing their energy supply . This action has downstream effects on other metabolic processes, including lipid metabolism, which are also regulated by AMPKα .
Result of Action
The stimulation of AMPKα by this compound leads to an increase in glucose uptake in muscle cells . This can potentially improve glycemic control in individuals with type 2 diabetes .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose are not fully understood due to the complexity of the molecule. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and not fully understood. It is known to be a purine nucleoside analog , and its anticancer mechanisms rely on inhibition of DNA synthesis, induction of apoptosis, etc .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well documented. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is yet to be fully understood.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well documented. It is known to be involved in reactions with carbon dioxide (CO2) leading to linear polycarbonates
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose can be synthesized from D-xylose. The synthesis involves the protection of the hydroxyl groups of D-xylose using isopropylidene groups, followed by the tosylation of the 5-hydroxyl group. The reaction conditions typically involve the use of acid catalysts for the protection step and tosyl chloride in the presence of a base for the tosylation step .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding the corresponding alcohol.
Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like pyridinium chlorochromate or potassium permanganate.
Major Products:
Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The corresponding alcohol.
Oxidation: Ketones or aldehydes.
Aplicaciones Científicas De Investigación
1,2-Isopropylidene-5-O-tosyl-D-xylofuranose has several applications in scientific research:
Chemistry: Used as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates.
Biology: Employed in the study of carbohydrate metabolism and enzyme mechanisms.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Comparación Con Compuestos Similares
1,25,6-Di-O-isopropylidene-α-D-glucofuranose: Another protected carbohydrate used in glycosylation reactions.
1,25,6-Di-O-isopropylidene-α-D-mannofuranose: Similar in structure and used for similar applications.
Uniqueness: 1,2-Isopropylidene-5-O-tosyl-D-xylofuranose is unique due to its specific stereochemistry and the presence of the tosyl group, which makes it a versatile intermediate for various chemical transformations and glycosylation reactions .
Propiedades
IUPAC Name |
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O7S/c1-9-4-6-10(7-5-9)23(17,18)19-8-11-12(16)13-14(20-11)22-15(2,3)21-13/h4-7,11-14,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWKMMUSFZVFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)OC(O3)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942687 | |
| Record name | 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6893-65-8, 20513-95-5 | |
| Record name | NSC81710 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81710 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC72557 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72557 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-O-(4-Methylbenzene-1-sulfonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


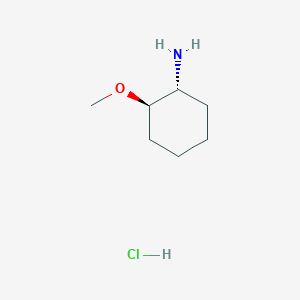
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)
![3-Bromoimidazo[1,5-a]pyrimidine](/img/structure/B3003193.png)
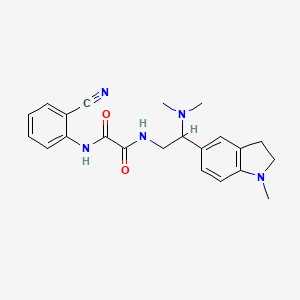
![2-{[(2-methylphenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B3003195.png)
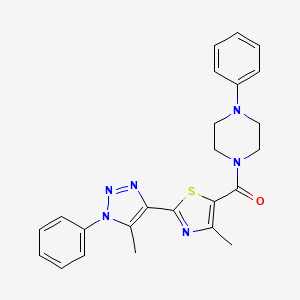
![3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3003200.png)
![1-{1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B3003201.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3003202.png)
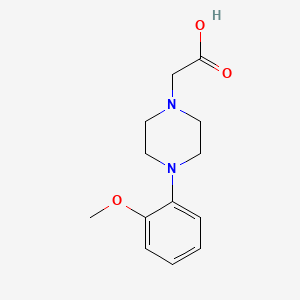
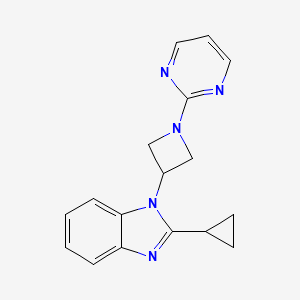
![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B3003209.png)
![5-chloro-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3003211.png)
![ethyl 2-(2-((1-(2-(3,4-dimethylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3003214.png)
